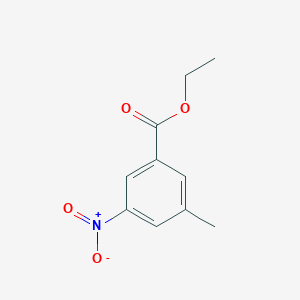![molecular formula C11H20N2O2 B11891203 N-[3-(2-Oxoazepan-1-YL)propyl]acetamide CAS No. 67370-62-1](/img/structure/B11891203.png)
N-[3-(2-Oxoazepan-1-YL)propyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(2-Oxoazepan-1-YL)propil]acetamida es un compuesto químico con la fórmula molecular C11H19ClN2O2. Es conocida por su estructura única, que incluye un anillo de azepano, lo que la convierte en un tema de interés en varios campos de la investigación científica .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-[3-(2-Oxoazepan-1-YL)propil]acetamida típicamente involucra la reacción de 2-cloro-N-[3-(2-oxoazepan-1-il)propil]acetamida con reactivos apropiados bajo condiciones controladas. Las condiciones de reacción a menudo incluyen temperaturas específicas, solventes y catalizadores para garantizar que el producto deseado se obtenga con alta pureza .
Métodos de producción industrial
Los métodos de producción industrial para N-[3-(2-Oxoazepan-1-YL)propil]acetamida no están ampliamente documentados.
Análisis De Reacciones Químicas
Tipos de reacciones
N-[3-(2-Oxoazepan-1-YL)propil]acetamida experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno.
Sustitución: Esta reacción implica la sustitución de un átomo o grupo de átomos por otro.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de aluminio y litio, y varios nucleófilos para reacciones de sustitución. Las condiciones para estas reacciones varían, pero a menudo incluyen temperaturas y solventes específicos para optimizar el rendimiento de la reacción .
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir una forma más oxidada del compuesto, mientras que la reducción puede producir una forma más reducida .
Aplicaciones Científicas De Investigación
N-[3-(2-Oxoazepan-1-YL)propil]acetamida tiene varias aplicaciones de investigación científica, que incluyen:
Química: Utilizado como reactivo en varias reacciones químicas y procesos de síntesis.
Biología: Estudiado por sus posibles actividades biológicas e interacciones con moléculas biológicas.
Medicina: Investigado por sus posibles efectos terapéuticos y como precursor para el desarrollo de fármacos.
Industria: Utilizado en la producción de varios productos químicos y materiales.
Mecanismo De Acción
El mecanismo de acción de N-[3-(2-Oxoazepan-1-YL)propil]acetamida implica su interacción con objetivos moleculares y vías específicas. El compuesto puede ejercer sus efectos uniéndose a ciertas enzimas o receptores, modulando así su actividad. Los objetivos moleculares y vías exactas involucradas son objeto de investigación en curso .
Comparación Con Compuestos Similares
Compuestos similares
Los compuestos similares a N-[3-(2-Oxoazepan-1-YL)propil]acetamida incluyen:
- N-[3-(2-Oxopirrolidin-1-YL)Propil]Acetamida
- N-isopropil-N’-(2-oxoazepan-3-il)urea
Singularidad
N-[3-(2-Oxoazepan-1-YL)propil]acetamida es única debido a su estructura de anillo de azepano, que la distingue de otros compuestos similares. Esta estructura única contribuye a sus propiedades químicas y biológicas específicas, lo que la convierte en un compuesto valioso para diversas aplicaciones de investigación .
Propiedades
Número CAS |
67370-62-1 |
|---|---|
Fórmula molecular |
C11H20N2O2 |
Peso molecular |
212.29 g/mol |
Nombre IUPAC |
N-[3-(2-oxoazepan-1-yl)propyl]acetamide |
InChI |
InChI=1S/C11H20N2O2/c1-10(14)12-7-5-9-13-8-4-2-3-6-11(13)15/h2-9H2,1H3,(H,12,14) |
Clave InChI |
LBTYCKRQRJNASS-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NCCCN1CCCCCC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Chloro-3-(oxetan-3-YL)-[1,2,4]triazolo[4,3-B]pyridazine](/img/structure/B11891129.png)

![2-(2-Fluorophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B11891141.png)

![4-Chloro-3-propyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B11891156.png)






![2-bromo-6-[(Z)-hydroxyiminomethyl]phenol](/img/structure/B11891214.png)
![6-Isopropyl-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B11891224.png)
